molecular formula C10H14N2O2 B14240064 Ethyl 2-(dimethylamino)pyridine-4-carboxylate CAS No. 565176-37-6

Ethyl 2-(dimethylamino)pyridine-4-carboxylate

Cat. No.: B14240064
CAS No.: 565176-37-6
M. Wt: 194.23 g/mol
InChI Key: UHJBRZMSMKSCPH-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group at the 2-position and a dimethylamino group at the 4-position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(dimethylamino)pyridine-4-carboxylate typically involves the esterification of 2-(dimethylamino)pyridine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

    Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, to form N-oxide derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in the presence of a base like sodium hydroxide or potassium carbonate.

    Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for the oxidation of the dimethylamino group.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Ester hydrolysis: 2-(dimethylamino)pyridine-4-carboxylic acid.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

Ethyl 2-(dimethylamino)pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(dimethylamino)pyridine-4-carboxylate can be compared with other pyridine derivatives, such as:

    4-(dimethylamino)pyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    Ethyl 4-aminopyridine-3-carboxylate: A similar compound with an amino group instead of a dimethylamino group.

    Mthis compound: A methyl ester analog of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives.

Properties

CAS No.

565176-37-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(dimethylamino)pyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-6-11-9(7-8)12(2)3/h5-7H,4H2,1-3H3

InChI Key

UHJBRZMSMKSCPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)N(C)C

Origin of Product

United States

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